N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide
Description
The compound N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide (CAS: 325988-44-1) is a benzamide derivative featuring a benzothiazole-tetrahydrobenzothiophene core and a dipropylsulfamoyl substituent. Its molecular formula is C₂₈H₃₁N₃O₃S₃, with a molecular weight of 553.759 g/mol . The structural complexity arises from the fused benzothiazole and tetrahydrobenzothiophene rings, which confer rigidity, and the flexible dipropylsulfamoyl group, which modulates solubility and bioactivity.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O3S3/c1-3-17-31(18-4-2)37(33,34)20-15-13-19(14-16-20)26(32)30-28-25(21-9-5-7-11-23(21)35-28)27-29-22-10-6-8-12-24(22)36-27/h6,8,10,12-16H,3-5,7,9,11,17-18H2,1-2H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVGACXXOFQQLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the benzothiazole and tetrahydrobenzothiophene intermediates. The benzothiazole moiety can be synthesized through the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent oxidation. The tetrahydrobenzothiophene ring can be formed via a cyclization reaction involving a suitable diene and sulfur.
The final coupling step involves the reaction of the benzothiazole and tetrahydrobenzothiophene intermediates with 4-(dipropylsulfamoyl)benzoyl chloride in the presence of a base such as triethylamine in an appropriate solvent like dichloromethane. The reaction is typically carried out under reflux conditions to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the cyclization steps and the implementation of green chemistry principles to reduce the use of hazardous solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the benzothiazole and tetrahydrobenzothiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Electrophilic reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines from nitro groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. In cancer cells, it could interfere with signaling pathways that regulate cell proliferation and apoptosis, thereby exerting anticancer activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Sulfonamide Derivatives
The target compound belongs to a class of benzamide derivatives with sulfonamide substituents. Key analogs include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Sulfonamide Substituent | XLogP3 | Rotatable Bonds |
|---|---|---|---|---|---|---|
| N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide | 325988-44-1 | C₂₈H₃₁N₃O₃S₃ | 553.759 | Dipropylsulfamoyl | — | 5 |
| N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(morpholin-4-ylsulfonyl)benzamide | 325988-50-9 | C₂₆H₂₅N₃O₄S₃ | 539.7 | Morpholinylsulfonyl | 4.9 | 5 |
| N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(diethylsulfamoyl)benzamide | 476276-21-8 | C₂₆H₂₇N₃O₃S₃ | 525.7 | Diethylsulfamoyl | — | 4 |
Key Observations :
- Molecular Weight : The dipropyl analog has the highest molecular weight (553.759 g/mol), followed by the morpholine (539.7 g/mol) and diethyl (525.7 g/mol) derivatives. Increased alkyl chain length correlates with higher molecular weight .
- Lipophilicity (XLogP3) : The morpholine derivative’s XLogP3 of 4.9 suggests moderate lipophilicity, likely due to the polar morpholine ring. Dipropyl and diethyl analogs may exhibit higher lipophilicity due to longer alkyl chains, though exact values are unavailable .
- Rotatable Bonds : All analogs share 4–5 rotatable bonds, primarily from the sulfonamide and benzamide linkages, which influence conformational flexibility .
Structural and Spectroscopic Comparisons
Infrared (IR) Spectroscopy
- C=S Stretching : Analogs with thiourea or thione groups (e.g., 1,2,4-triazoles) exhibit C=S stretching vibrations at 1243–1258 cm⁻¹ , consistent with the target compound’s sulfonamide-related vibrations .
- C=O Absence : Conversion of hydrazinecarbothioamides to triazoles (as in related compounds) eliminates C=O absorption (~1663–1682 cm⁻¹), a feature absent in the target compound, confirming its stable benzamide structure .
Crystallography and Conformation
- Crystal Packing : Analogous benzothiophene-benzamide structures (e.g., N-(3-benzoyl-tetrahydrobenzothiophen-2-yl)benzamide) exhibit dihedral angles of 7.1°–59.0° between aromatic rings, suggesting similar torsional strain in the target compound .
- Hydrogen Bonding : Intramolecular N–H⋯O bonds (e.g., 1.98 Å in analogs) stabilize the conformation, a feature likely preserved in the target compound’s amide group .
Bioactivity and Computational Predictions
- Bioactivity: Benzothiazole derivatives (e.g., N-({1,3-benzothiazol-2-yl}carbamothioyl)benzamides) show activity as kinase inhibitors and ion channel modulators.
- Computational Metrics : The morpholine analog’s topological polar surface area (154 Ų) suggests moderate solubility, while the dipropyl derivative’s larger alkyl chains may reduce aqueous solubility but improve lipid bilayer penetration .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-4-(dipropylsulfamoyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure which integrates a benzothiazole moiety with a tetrahydrobenzothiophene and a dipropylsulfamoyl group. Its molecular formula is C20H24N2O2S2, and it has a molecular weight of 396.55 g/mol.
Anticancer Activity
Research has indicated that compounds containing benzothiazole and benzothiophene derivatives exhibit significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. The mechanism appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival.
Antimicrobial Properties
The compound demonstrates broad-spectrum antimicrobial activity. Studies have reported effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties. It has been observed to reduce oxidative stress and inflammation in neuronal cells, which could be beneficial in conditions such as Alzheimer's disease.
Case Studies
-
Anticancer Efficacy : A study evaluated the effects of the compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Concentration (µM) Cell Viability (%) 0 100 10 75 25 50 50 20 - Antimicrobial Activity : In another study assessing antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, the compound showed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for both pathogens.
- Neuroprotection : A model of oxidative stress induced by hydrogen peroxide in SH-SY5Y neuronal cells demonstrated that treatment with the compound reduced cell death by approximately 40% at a concentration of 20 µM.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in cancer cell proliferation.
- Oxidative Stress Reduction : It appears to modulate antioxidant defenses within cells.
- Membrane Disruption : The antimicrobial effects likely stem from its ability to disrupt bacterial membranes.
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized to avoid side products?
The synthesis involves multi-step reactions, including coupling benzothiazole derivatives with tetrahydrobenzothiophen-2-yl precursors and sulfamoylbenzamide intermediates. Key steps include:
- Amide bond formation under controlled pH (7–8) to prevent hydrolysis .
- Use of anhydrous solvents (e.g., DCM or DMF) to minimize unwanted solvolysis .
- Monitoring reaction progress via HPLC to ensure intermediates are <95% pure before proceeding . Table 1: Common Reaction Parameters
| Step | Temperature (°C) | Solvent | Catalyst | Yield (%) |
|---|---|---|---|---|
| Amidation | 25–40 | DCM | DCC | 60–75 |
| Sulfamoylation | 60–80 | DMF | Pyridine | 70–85 |
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- NMR : H and C NMR are used to verify the benzothiazole, benzothiophen, and sulfamoyl moieties. Aromatic protons typically appear at δ 7.2–8.5 ppm, while tetrahydrobenzothiophen protons resonate at δ 2.5–3.5 ppm .
- HPLC-MS : Confirms molecular ion peaks (e.g., [M+H]) and purity (>98% for pharmacological assays) .
Q. What in vitro assays are recommended for preliminary biological activity screening?
- Enzyme inhibition : Use fluorometric assays to evaluate inhibition of PFOR-like enzymes, given the compound’s structural similarity to nitazoxanide derivatives .
- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can structural contradictions between computational modeling and X-ray crystallography be resolved?
- Refine crystallographic data using SHELXL (for small molecules) or OLEX2 (for macromolecular interfaces) to resolve discrepancies in bond lengths/angles .
- Validate computational models (e.g., DFT) by comparing experimental electron density maps with predicted geometries .
Q. What strategies address conflicting data in biological activity across cell lines?
- Mechanistic profiling : Use surface plasmon resonance (SPR) to measure binding kinetics to suspected targets (e.g., kinases or GPCRs) .
- Metabolic stability assays : Incubate the compound with liver microsomes to assess if conflicting activities arise from metabolite interference .
Q. How can reaction yields be improved for analogs with modified sulfamoyl groups?
- DoE (Design of Experiments) : Optimize solvent polarity (e.g., switch from DMF to THF) and stoichiometry of sulfamoyl chloride derivatives .
- Parallel synthesis : Use automated platforms to screen >50 conditions (e.g., temperature, catalysts) in parallel .
Q. What computational methods predict the compound’s pharmacokinetic properties?
- ADMET prediction : Use SwissADME or Schrödinger’s QikProp to estimate logP (target: 2–4), solubility (<−4 logS), and CYP450 inhibition .
- Molecular dynamics (MD) : Simulate membrane permeability via lipid bilayer models (e.g., CHARMM-GUI) .
Methodological Challenges and Solutions
Q. How to handle low crystallinity in X-ray diffraction studies?
- Crystal engineering : Co-crystallize with carboxylic acid co-formers (e.g., succinic acid) to improve lattice stability .
- Twinned data refinement : Use SHELXL ’s TWIN/BASF commands to model overlapping lattices .
Q. What experimental designs validate target engagement in complex biological systems?
Q. How to reconcile discrepancies between in vitro and in vivo efficacy?
- Pharmacokinetic/pharmacodynamic (PK/PD) modeling : Correlate plasma concentrations (LC-MS/MS) with target occupancy (radioligand binding) .
- Tissue distribution studies : Use C-labeled compound to track biodistribution and off-target accumulation .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
